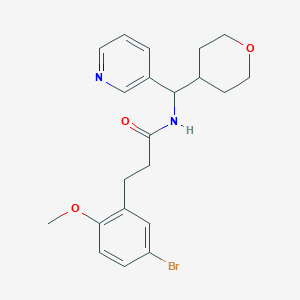

3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide" is a complex organic molecule that appears to be a derivative of propanamide with various substituents on the amide nitrogen and the aromatic ring. The presence of a bromo-substituent and a methoxy group on the phenyl ring, along with a pyridine and tetrahydropyran moiety attached to the amide nitrogen, suggests that this compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, a four-component reaction in an aqueous medium has been used to synthesize N-substituted-3-aryl propanamides, which could be a similar approach to synthesizing the compound . Additionally, the use of a tetrahydropyran protecting group has been shown to be of considerable utility in the synthesis of related compounds, indicating that such strategies might be applicable in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a significant degree of conformational flexibility due to the presence of the tetrahydropyran ring. This flexibility could influence the compound's interactions with other molecules. The presence of hydrogen bond donors and acceptors, such as the pyridine nitrogen and the amide carbonyl, could lead to the formation of hydrogen-bonded dimers or chains, as observed in similar compounds .

Chemical Reactions Analysis

The bromo and methoxy substituents on the aromatic ring could undergo various chemical reactions, such as nucleophilic aromatic substitution or coupling reactions. The tetrahydropyran moiety could be involved in reactions typical of ethers, such as cleavage under acidic conditions. The amide group could participate in reactions such as acylation or the formation of hydrogen bonds, which could be crucial for the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The bromo and methoxy groups would affect the compound's polarity and solubility. The tetrahydropyran ring could impart steric bulk, influencing the compound's crystallinity and melting point. The amide linkage would contribute to the compound's hydrogen bonding capacity, potentially affecting its solubility and boiling point. The presence of a pyridine ring could also influence the compound's basicity and its ability to participate in pi-stacking interactions .

properties

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3/c1-26-19-6-5-18(22)13-16(19)4-7-20(25)24-21(15-8-11-27-12-9-15)17-3-2-10-23-14-17/h2-3,5-6,10,13-15,21H,4,7-9,11-12H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRVQKPRCOWFIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B3020858.png)

![1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B3020864.png)

![3-Oxa-6-azatricyclo[6.1.1.0^{1,6}]decane-4-carboxylic acid hydrochloride](/img/structure/B3020865.png)

![2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide](/img/structure/B3020870.png)

![5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3020875.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)

![4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3020881.png)